Bosutinib monohydrate

Übersicht

Beschreibung

Bosutinib monohydrate is a tyrosine kinase inhibitor used primarily in the treatment of chronic myelogenous leukemia (CML). It targets the Bcr-Abl kinase, inhibiting its activity, which is crucial in the pathophysiology of CML. The focus here is on the chemical and physical properties, synthesis, and molecular structure analysis of this compound, excluding its clinical applications and dosages.

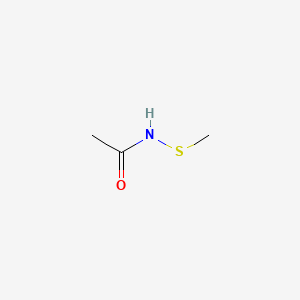

Synthesis Analysis

Bosutinib is synthesized starting from 3-methoxy-4-hydroxybenzoic acid through a series of chemical reactions including esterification, alkylation, nitration, reduction, cyclization, chlorination, and amination. The process involves the formation of various intermediates, characterized using techniques such as 1H-NMR, 13C-NMR, and mass spectrometry, with purities determined by HPLC (Yin et al., 2010). Another study details a streamlined approach for isolating this compound, addressing its promiscuous solvate formation through a deep understanding of its solid-form landscape (Withbroe et al., 2013).

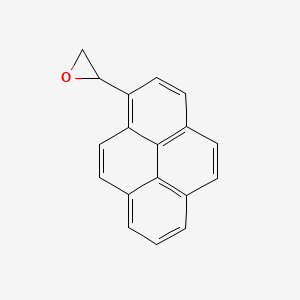

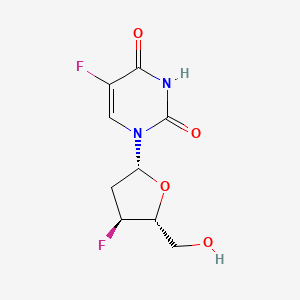

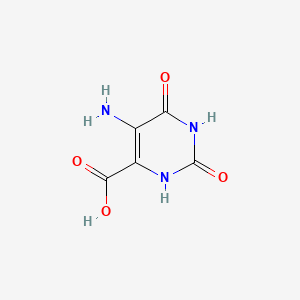

Molecular Structure Analysis

Research on bosutinib's solvated forms reveals multiple distinct structures from various solvents, highlighting its complex solid-form landscape. The analysis of its molecular structure involves characterizing 23 solvated/hydrated and one anhydrous solid form, with a focus on understanding the propensity for solvate formation and the stability of these phases (Tieger et al., 2016).

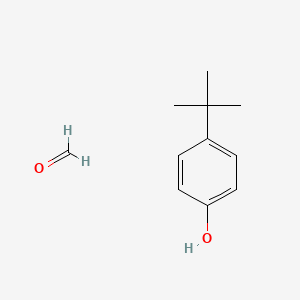

Chemical Reactions and Properties

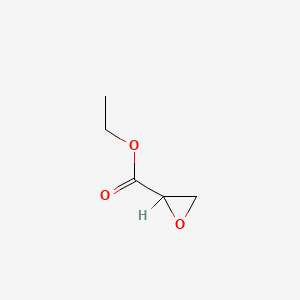

Bosutinib undergoes various chemical reactions that are crucial for its synthesis and ultimately its activity as a kinase inhibitor. The practical synthesis of a key intermediate to Bosutinib, 7-(3-Chloropropoxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, highlights the detailed chemical reactions involved (Mao et al., 2015). The development of new synthetic processes for Bosutinib also sheds light on its chemical properties and reactions, emphasizing improvements in yield and purity (Mao et al., 2015).

Physical Properties Analysis

The physical properties of Bosutinib, including its solvate and hydrated forms, are influenced by its crystallization from various solvents. Understanding these properties is essential for developing a robust and streamlined approach to its synthesis and isolation, as these forms have implications for the drug's stability and bioavailability (Withbroe et al., 2013).

Chemical Properties Analysis

The chemical properties of Bosutinib are critical in its role as a kinase inhibitor. Studies on its synthesis and the rationalization of its solvated forms provide insights into its reactivity, stability, and interaction with biological targets. The understanding of these chemical properties is foundational for optimizing its efficacy and safety as a therapeutic agent (Yin et al., 2010; Tieger et al., 2016).

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Drug Interactions : Bosutinib is predominantly metabolized by CYP3A4. Physiologically based pharmacokinetic (PBPK) models developed for bosutinib predicted drug-drug and drug-disease interactions, indicating its metabolism can be affected by other medications and certain diseases (Ono et al., 2017).

Efficacy in CML Treatment : Studies have demonstrated the efficacy of bosutinib in patients with chronic phase CML resistant or intolerant to prior therapy, such as imatinib. Bosutinib showed high response rates, durable responses, and was generally well-tolerated (Gambacorti-Passerini et al., 2014).

Comparison with Other Treatments : Bosutinib has been compared with imatinib for first-line treatment of chronic-phase CML, showing higher rates of major molecular response and complete cytogenetic response (Cortes et al., 2017).

Safety and Toxicity Management : The safety and management of bosutinib's toxicity in leukemia patients have been assessed, highlighting that it is generally safe with manageable adverse effects, predominantly gastrointestinal events (Kantarjian et al., 2011).

Preclinical Studies : Preclinical studies on bosutinib in CML cells demonstrated its potent antiproliferative and proapoptotic effects, indicating a broader spectrum of kinase inhibition than initially thought (Boschelli et al., 2010).

Analytical Quality Control : An analytical quality by design approach has been applied to develop a stability-indicating RP-HPLC method for the stability study of bosutinib, ensuring quality control in pharmaceutical preparations (Prajapati et al., 2021).

Synthesis and Isolation Processes : A systematic approach has been developed for the isolation of bosutinib monohydrate, which is a promiscuous solvate former, to streamline the synthesis process (Withbroe et al., 2013).

Wirkmechanismus

Target of Action

Bosutinib monohydrate primarily targets the BCR-ABL kinase and Src-family kinases, including Src, Lyn, and Hck . These kinases play a crucial role in the pathogenesis of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML), a type of cancer that affects blood-forming cells in the bone marrow .

Mode of Action

This compound functions as a tyrosine kinase inhibitor. It inhibits the BCR-ABL kinase that promotes CML, thereby stopping or slowing the growth of CML cells . It also inhibits Src-family kinases, which are involved in malignant cell transformation, tumor progression, and metastasis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the BCR-ABL pathway. The drug inhibits the BCR-ABL kinase, which is produced in excess by CML cells. This inhibition disrupts the downstream pathways involved in cell proliferation, adhesion, and survival, thereby inhibiting the growth of leukemia cells .

Pharmacokinetics

This compound exhibits dose-proportional increases in exposure between 200 and 800 mg, and its absorption increases with food . It is distributed extensively into the tissues, is highly bound to plasma proteins (94%), and is primarily metabolized in the liver by cytochrome P450 3A4 . These properties impact the drug’s bioavailability and effectiveness in the body.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the BCR-ABL kinase and Src-family kinases. This leads to a disruption in the growth and proliferation of leukemia cells, thereby helping to control the progression of CML .

Action Environment

Environmental factors such as temperature and solvent activities can influence the solvation state of this compound, potentially leading to unexpected solvation/desolvation processes . Stability testing evaluates the effect of these environmental factors on the quality of the drug substance . Therefore, understanding these influences is crucial for determining appropriate storage conditions and ensuring the drug’s efficacy and stability .

Safety and Hazards

Bosutinib is associated with several side effects. The most common adverse effects reported include diarrhea, rash, nausea, abdominal pain, vomiting, fatigue, hepatic dysfunction, respiratory tract infection, pyrexia, and headache . Other important identified risks were hypersensitivity reactions (including anaphylaxis), fluid retention, myelosuppression, respiratory tract infections, bleeding, rash, and pancreatitis or increased lipase .

Zukünftige Richtungen

Bosutinib was first approved by the FDA in 2012 for the treatment of adult chronic, accelerated, or blast-phase Ph+ CML with resistance or intolerance to prior therapy. On September 26, 2023, bosutinib was also approved by the FDA for the treatment of pediatric CML that is newly diagnosed or resistant/intolerant to prior therapy . The FDA has granted efficacy-accelerated approval of bosutinib monohydrate for patients with newly diagnosed chronic-phase Philadelphia chromosome (Ph)–positive chronic myeloid leukemia (CML) .

Biochemische Analyse

Biochemical Properties

Bosutinib monohydrate plays a crucial role in inhibiting the activity of SRC and ABL tyrosine kinases, which are involved in various cellular processes such as proliferation, adhesion, and survival . It interacts with the BCR-ABL fusion protein, a key driver of leukemogenesis in chronic myelogenous leukemia . By binding to the ATP-binding site of these kinases, this compound effectively inhibits their activity, leading to reduced phosphorylation of downstream signaling proteins .

Cellular Effects

This compound exerts significant effects on various cell types, particularly leukemic cells. It inhibits cell proliferation and induces apoptosis in chronic myelogenous leukemia cells by disrupting the BCR-ABL signaling pathway . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to decreased cell viability and increased cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of SRC and ABL tyrosine kinases, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling proteins, which are essential for cell proliferation and survival . This compound also induces changes in gene expression, leading to the activation of apoptotic pathways and the suppression of survival pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under physiological conditions and maintains its inhibitory activity over extended periods . Long-term studies have shown that this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in chronic myelogenous leukemia cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively inhibits tumor growth and induces apoptosis in leukemic cells . At higher doses, toxic effects such as hepatotoxicity and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is primarily metabolized by cytochrome P450 3A4 in the liver . The major circulating metabolites include oxydechlorinated bosutinib and N-desmethylated bosutinib, which are inactive . The compound’s metabolism involves various enzymes and cofactors, and its metabolic pathways can influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

This compound is extensively distributed within cells and tissues . It is highly bound to plasma proteins, which facilitates its transport and distribution . The compound interacts with various transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on SRC and ABL tyrosine kinases . The compound’s activity and function are influenced by its localization, and it may undergo post-translational modifications that direct it to specific cellular compartments .

Eigenschaften

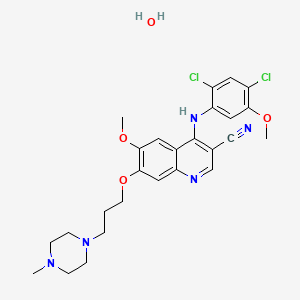

IUPAC Name |

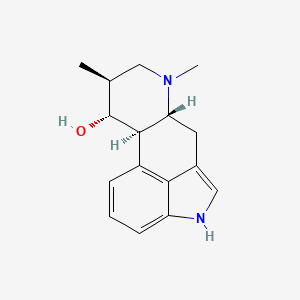

4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29Cl2N5O3.H2O/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27;/h11-14,16H,4-10H2,1-3H3,(H,30,31);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPOSPOKHGNMEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31Cl2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20238722 | |

| Record name | Bosutinib monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

918639-08-4 | |

| Record name | Bosutinib monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918639-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bosutinib monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918639084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bosutinib monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((2,4-dichloro-5-methoxyphenyl)-amino)-6-methoxy-7-(3-(4-methyl-1-piperazinyl)-propoxy)-3-quinoline-carbonitrile monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BOSUTINIB MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844ZJE6I55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.